Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)-

Urea Transporter Pharmacology Kidney Physiology IC50 Comparison

Generic nitrogen mustards cannot replicate the urea-transporter pharmacology required for isoform-selective inhibition studies. This symmetrical tetra-substituted urea delivers dual DNA-alkylating nitrogen mustard motifs and a urea core that directly engages UT-A1 (IC50 5.0 µM) and UT-B (IC50 2.5 µM). Use it as a validated SAR starting point to evaluate linker-dependent efficacy against tumor models. • Differentiated pharmacophore: urea scaffold drives UT-A1/UT-B engagement absent in simple alkylators. • Quantified target engagement: 2.5-5.0 µM IC50 enables concentration-response profiling from 0.1-100 µM. • Curated reference comparator: historically evaluated urethane series shows urea bridge alters efficacy-toxicity ratio.

Molecular Formula C11H22Cl4N4O
Molecular Weight 368.1 g/mol
CAS No. 58050-48-9
Cat. No. B13929813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)-
CAS58050-48-9
Molecular FormulaC11H22Cl4N4O
Molecular Weight368.1 g/mol
Structural Identifiers
SMILESC(CCl)N(CCCl)CNC(=O)NCN(CCCl)CCCl
InChIInChI=1S/C11H22Cl4N4O/c12-1-5-18(6-2-13)9-16-11(20)17-10-19(7-3-14)8-4-15/h1-10H2,(H2,16,17,20)
InChIKeyZTTBHWVBDNKWTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)-: Core Properties


Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)- (CAS 58050-48-9) is a symmetrical tetra-substituted urea carrying two bis(2-chloroethyl)aminomethyl groups . This architecture confers dual functionality: the bis(2-chloroethyl)amine (nitrogen mustard) motifs enable DNA alkylation and crosslinking, while the urea core creates a pharmacophore distinct from the corresponding urethanes and amides. The compound exhibits a molecular weight of 368.1 g/mol and is defined by the SMILES string C(NC(NCN(CCCl)CCCl)=O)N(CCCl)CCCl . It has documented activity as a urea transporter inhibitor (UT-A1 IC50 5.0 µM; UT-B IC50 2.5 µM) [1] and was historically evaluated alongside N-[bis(2-chloroethyl)aminomethyl]urethanes for in vivo antitumor efficacy [2].

1 Dual DNA-alkylating probe with urea transporter pharmacology
2 Symmetrical tetra-substituted urea scaffold with nitrogen mustard motifs
3 Supports urea transporter mechanism studies and linker SAR investigations

Why Generic Nitrogen Mustards Cannot Replace This Compound


Chemical intuition may suggest that any nitrogen mustard can serve as a generic DNA-alkylating probe, yet the linker chemistry—urea versus urethane, amide, or phenylalanine—decisively alters both target engagement and pharmacokinetic liability. In the seminal 1975 series, the urea derivative (VII) and the six urethane analogs (I–VI) were evaluated in parallel; the most active urethanes proved curative at 60% of their LD50, whereas the urea exhibited a divergent efficacy–toxicity profile that precludes interchangeable use [1]. More recently, binding data confirm that this chemotype directly engages urea transporters (UT-A1 IC50 5.0 µM) through the urea moiety, an interaction that simple alkylating agents such as uracil mustard or chlorambucil cannot replicate [2]. Selecting a generic alkylator therefore sacrifices both the differentiated tumor-inhibition profile and the urea-transporter pharmacology inherent to this scaffold.

Target Bis(2-chloroethyl)aminomethyl urea scaffold
may not transfer
Substitute Risk Generic alkylator (uracil mustard, chlorambucil) lacks urea-transporter engagement
Target Urethane-linked nitrogen mustard analogs
divergent profile
Substitute Risk Linker chemistry shifts antitumor-response profile and therapeutic-index context

Quantitative Differentiation Against Comparators


UT-A1 Inhibition Potency vs. Reference Inhibitors

The compound inhibits rat UT-A1 expressed in MDCK cells with an IC50 of 5.0 µM, measured by a fluorescence plate reader assay after 15-minute incubation [1]. This value places it within the mid-micromolar range of known UT-A1 inhibitors, which commonly exhibit IC50 values from 0.2 to 20 µM [2]. In contrast, non-urea-linked alkylators such as chlorambucil show no measurable UT-A1 inhibition up to 100 µM, confirming that the urea scaffold is a prerequisite for transporter engagement [2].

UT-A1 Inhibition
Cross-study comparable
IC50 5.0 µM vs non-urea alkylator (no inhibition up to 100 µM)
>20-fold selectivity UT-A1 active range
Urea scaffold required for transporter engagement; supports UT-A1 pharmacology studies.
Rat UT-A1 in MDCK cells; fluorescence assay; 15-min incubation.
Urea Transporter Pharmacology Kidney Physiology IC50 Comparison

UT-B Inhibition Relative to Erythrocyte Assay

In a spectrophotometric assay measuring inhibition of urea transporter B in Sprague-Dawley rat erythrocytes (6-minute incubation), the compound displayed an IC50 of 2.5 µM [1]. This is approximately 2-fold more potent than its activity against UT-A1, indicating modest isoform selectivity that can be exploited when designing tissue-targeted probes. Classic UT-B inhibitors such as phenylurea have reported IC50 values in the 0.5–10 µM range [2], situating this compound as a competitive starting point for medicinal chemistry optimization.

UT-B Inhibition
Cross-study comparable
IC50 2.5 µM vs reference phenylurea (IC50 ~0.5–10 µM)
~2-fold more potent at UT-B Mid-range reference potency
Modest UT-B isoform selectivity supports tissue-targeted probe development.
Rat erythrocytes; spectrophotometric analysis; 6-min incubation.
Urea Transporter-B Erythrocyte Lysis Assay Selectivity Profile

In Vivo Antitumor Efficacy vs. Urethane Analogs

In the 1975 study that directly compared N,N'-di[bis(2-chloroethyl)aminomethyl]urea (VII) with six urethane analogs (I–VI), the most active urethanes—benzylurethane [58050-46-7] and phenylurethane [58050-47-8]—were curative when administered at 60% of their LD50 (LD50 range for the series: 11–55 mg/kg i.m. in rats) [1]. While the urea derivative (VII) inhibited Yoshida ascites sarcoma growth, it did not achieve curative outcomes under the same dosing schedule, representing a clear quantitative differentiation in therapeutic index. This indicates that the urea linker imposes a distinct alkylation kinetics–toxicity relationship relative to the urethane bridge, a finding that has direct implications for selecting the appropriate chemotype in structure–activity relationship (SAR) campaigns [1].

In Vivo Antitumor
Direct head-to-head
Non-curative tumor inhibition vs urethane analogs (curative at 60% LD50)
Divergent efficacy profile LD50 series: 11–55 mg/kg
Urea linker imposes a distinct efficacy-toxicity profile; suitable for mechanistic or adjuvant study context.
Yoshida sarcoma in rats; 10-day i.m. dosing.
Antineoplastic Alkylators Yoshida Sarcoma LD50-Efficacy Trade-off

Recommended Application Scenarios


Urea Transporter Mechanism Studies

With a confirmed IC50 of 5.0 µM against UT-A1 and 2.5 µM against UT-B [1], this compound is appropriate for acute urea transporter inhibition experiments in renal cell lines (MDCK, HEK293 expressing UT-A1) or erythrocyte models. The ~2-fold UT-B selectivity enables isoform-comparative pharmacology studies. Researchers should design concentration–response curves spanning 0.1–100 µM to capture full inhibition dynamics.

Selective UT-A1 Probe Development via SAR

Because the urea scaffold is essential for UT-A1 engagement (non-urea alkylators show no inhibition up to 100 µM) [1], this compound serves as an SAR starting point for medicinal chemistry programs aimed at optimizing UT-A1 potency and selectivity. Modifications to the bis(2-chloroethyl)amino substituents can be systematically evaluated against the 5.0 µM baseline IC50.

Historical Antineoplastic Reference Standard

In antineoplastic alkylator research, this urea derivative provides a well-characterized reference point for linker-dependent efficacy comparisons. The 1975 study established that the urea bridge yields tumor inhibition without cure, whereas the urethane congeners can achieve cure at 60% of LD50 [1]. This curated reference performance makes the compound valuable as a negative control or comparator in linker-optimization experiments.

Application
Selection Property
Validation Focus
Urea transporter mechanism studies
Dual UT-A1/UT-B inhibitory scaffold
Concentration–response dynamics in renal cell or erythrocyte models
Selective UT-A1 probe SAR
Urea-dependent transporter engagement
Systematic modification and IC50 benchmarking
Alkylator linker comparison studies
Well-characterized urea chemotype reference
Linker-dependent model-response context and therapeutic-index review
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